molecular formula C18H19N3OS B11519324 N'-[(E)-cyclohex-3-en-1-ylmethylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide

N'-[(E)-cyclohex-3-en-1-ylmethylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide

Cat. No.: B11519324
M. Wt: 325.4 g/mol
InChI Key: ZYRCUHKSOIAGLI-UDWIEESQSA-N
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Description

N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE is a complex organic compound that features a unique combination of cyclohexene, quinoline, and aceto-hydrazide moieties

Preparation Methods

The synthesis of N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE typically involves a multi-step process. One common synthetic route includes the condensation of cyclohex-3-en-1-yl aldehyde with 2-(quinolin-8-ylsulfanyl)aceto-hydrazide under reflux conditions in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Chemical Reactions Analysis

N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases, which are crucial for DNA unwinding and replication .

Comparison with Similar Compounds

N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE can be compared with other similar compounds such as:

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-quinolin-8-ylsulfanylacetamide

InChI

InChI=1S/C18H19N3OS/c22-17(21-20-12-14-6-2-1-3-7-14)13-23-16-10-4-8-15-9-5-11-19-18(15)16/h1-2,4-5,8-12,14H,3,6-7,13H2,(H,21,22)/b20-12+

InChI Key

ZYRCUHKSOIAGLI-UDWIEESQSA-N

Isomeric SMILES

C1CC(CC=C1)/C=N/NC(=O)CSC2=CC=CC3=C2N=CC=C3

Canonical SMILES

C1CC(CC=C1)C=NNC(=O)CSC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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